molecular formula C10H12ClNO2 B3071099 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid CAS No. 1007878-90-1

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B3071099
CAS No.: 1007878-90-1
M. Wt: 213.66 g/mol
InChI Key: RQFSLMYOSSZFQY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is a valuable chemical building block in organic and medicinal chemistry research. This compound, with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol, is characterized by its chlorophenyl group and dimethylamino side chain . The chlorophenyl moiety contributes steric bulk and electron-withdrawing properties, while the dimethylamino group enhances the molecule's basicity and can serve as a key functional handle for further chemical modifications . As a synthetic intermediate, it is particularly useful in the design and development of novel pharmaceutical compounds . Its structural features make it a versatile precursor for creating more complex molecules targeted for biological screening. The compound is offered with high purity and is subject to quality control via analytical techniques such as HPLC, NMR, and mass spectrometry. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFSLMYOSSZFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Carboxylation: The amine is then carboxylated using carbon dioxide under basic conditions to yield 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3-Methylphenyl)-2-(dimethylamino)acetic Acid Hydrochloride
  • Structure : Replaces the chlorine atom with a methyl group.
  • Molecular Formula: C₁₁H₁₆ClNO₂ .
  • Impact: The methyl group is electron-donating, reducing the ring’s electrophilicity compared to the chlorinated analog.
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid Hydrochloride
  • Structure : Features ortho-chlorine and para-fluorine substitutions.
  • Molecular Formula: C₁₀H₁₂Cl₂FNO₂ .
  • Impact : The fluorine atom introduces strong electron-withdrawing effects, while the ortho-chlorine increases steric hindrance. This combination could alter binding affinities in receptor-targeted applications .

Modifications to the Amino Group

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
  • Structure: Replaces the dimethylamino group with a primary amine (-NH₂).
  • Molecular Formula: C₈H₈ClNO₂·HCl .
  • Impact : The absence of methyl groups reduces steric bulk and basicity. This simpler structure may favor hydrogen bonding in crystallographic packing or biological interactions .
2-(Tritylamino)-2-(4-chlorophenyl)acetic Acid
  • Structure: Substitutes the dimethylamino group with a trityl-protected amine.
  • Molecular Formula: Not explicitly provided, but the trityl group (triphenylmethyl) significantly increases molecular weight and steric shielding .
  • Impact : The trityl group protects the amine during synthesis, enabling selective deprotection in multi-step reactions .

Heterocyclic and Hybrid Analogs

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic Acid Hydrochloride
  • Structure : Replaces the phenyl ring with a brominated thiophene.
  • Molecular Formula: C₈H₁₁BrClNO₂S .
[3-Benzoyl-2-(dimethylamino)phenyl]acetic Acid
  • Structure : Incorporates a benzoyl group at the meta-position.
  • Molecular Formula: C₁₇H₁₇NO₃ .
  • Impact : The benzoyl group adds a hydrophobic moiety, which could enhance binding to hydrophobic enzyme pockets .

Key Research Findings

  • Synthetic Flexibility: The dimethylamino group in the parent compound enables diverse functionalization, as seen in fluorination (48% yield in ) and esterification reactions (e.g., ethyl ester synthesis in ) .

Biological Activity

Overview

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid, also known as a derivative of amino acids, has garnered attention due to its potential therapeutic applications and biological activities. The compound's structure features a 3-chlorophenyl group and a dimethylamino group, which contribute to its biological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid
  • CAS Number: 1007878-90-1
  • Molecular Formula: C11H14ClN1O2
  • Molecular Weight: 229.69 g/mol

The biological activity of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is primarily attributed to its interaction with various biological macromolecules. It has been shown to modulate several signaling pathways involved in inflammation and cellular proliferation. The compound may act as an inhibitor of specific enzymes or receptors, influencing cellular processes such as apoptosis and immune responses.

Antimicrobial Activity

Research indicates that 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antichlamydial Activity

In a study focused on Chlamydia infections, the compound demonstrated selective activity against Chlamydia trachomatis. It was found to affect the morphology and size of chlamydial inclusions in infected cells, suggesting potential as a treatment for chlamydial infections.

Table 2: Antichlamydial Activity Results

CompoundConcentration (µg/mL)Effect on Inclusions
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid50Reduced inclusion size and number
Control-Normal inclusion size

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various compounds, including 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid, against resistant bacterial strains. The results indicated that this compound exhibited comparable efficacy to established antibiotics.
  • Chlamydial Infection Study : Research conducted by Leung et al. (2020) highlighted the compound's selective inhibition of C. trachomatis, showcasing its potential as a lead compound for developing new antichlamydial agents. The study utilized immunofluorescence assays to assess the impact on chlamydial inclusions in human epithelial cells.

Safety and Toxicity

Toxicity assessments have shown that while the compound is effective against pathogens, it exhibits moderate toxicity towards human cell lines at high concentrations. Further studies are necessary to optimize dosing regimens to minimize adverse effects while maximizing therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chlorophenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, followed by dimethylamino group incorporation using reductive amination. To optimize purity:

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) or recrystallization in ethanol/water mixtures.
  • Analysis : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 3.0–3.2 ppm for dimethylamino protons) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. The chlorophenyl aromatic protons should appear as a multiplet (δ 7.2–7.4 ppm), while the acetic acid proton resonates near δ 4.8–5.0 ppm .
  • X-ray crystallography : Resolve stereochemistry if chiral centers exist (e.g., from dimethylamino substitution).
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous systems?

  • Methodological Answer :

  • Solubility : Test in buffered solutions (pH 2–12) using UV-Vis spectroscopy. The dimethylamino group enhances solubility in acidic media (pH < 5) via protonation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS. Hydrolysis of the acetic acid moiety is a common degradation pathway .

Advanced Research Questions

Q. How can computational tools predict and resolve contradictions in reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian or ORCA) to model intermediates and transition states. For example, IRC (Intrinsic Reaction Coordinate) analysis can validate proposed mechanisms for chlorophenyl substitution .
  • Contradiction Resolution : If experimental yields conflict with computational predictions (e.g., unexpected byproducts), re-evaluate solvent effects or catalyst coordination using COSMO-RS solvation models .

Q. What experimental design strategies optimize the synthesis of enantiomerically pure forms?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
  • DOE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables affecting enantiomeric excess .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

  • Methodological Answer :

  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays in multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .
  • SAR Analysis : Compare derivatives (e.g., fluorophenyl or methoxy analogs) to isolate structural contributors to bioactivity. For example, replacing chlorine with fluorine may reduce cytotoxicity while retaining antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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